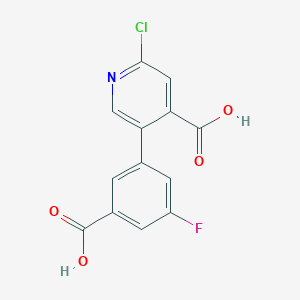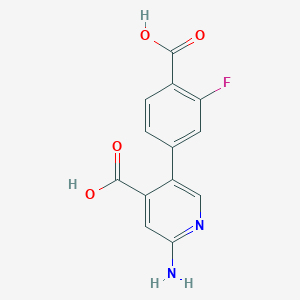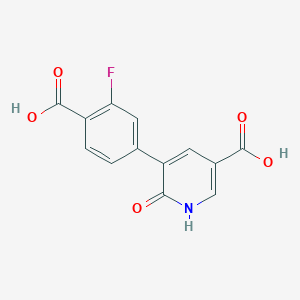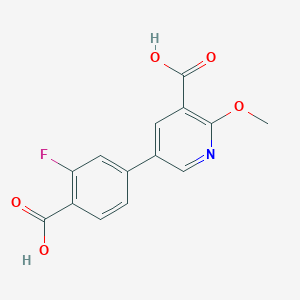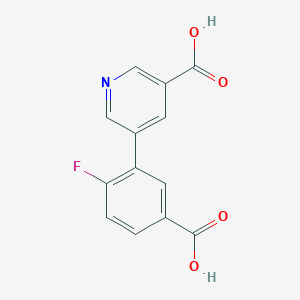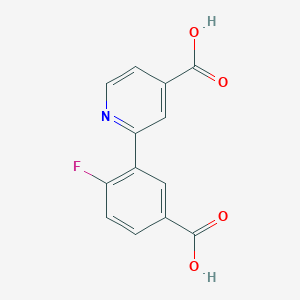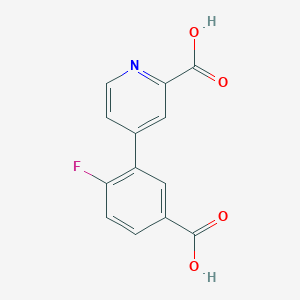
4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%
Übersicht
Beschreibung
4-(5-Carboxy-2-fluorophenyl)picolinic acid (4-CFPPA) is a synthetic carboxylic acid derived from the parent compound picolinic acid. It is a colorless solid that has a melting point of 108-110 °C and is soluble in water. 4-CFPPA has been studied for its potential applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been used in scientific research as a fluorescent probe for the detection of metal ions. It has been used to detect zinc, copper, and cadmium ions in aqueous solutions. It has also been used to detect trace amounts of metal ions in biological samples such as blood and urine. Additionally, 4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been used as an inhibitor of bacterial growth, as it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is not fully understood, but it is believed that it acts by binding to metal ions and forming a complex. This complex then binds to proteins or other molecules, resulting in a decrease in the activity of the proteins or other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% are not well understood. However, it has been shown to inhibit the growth of bacteria, suggesting that it may have an antibacterial effect. Additionally, it has been shown to inhibit the activity of certain proteins, suggesting that it may have an effect on protein function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% in laboratory experiments is its ability to detect metal ions in aqueous solutions. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of using 4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on proteins and other molecules.
Zukünftige Richtungen
There are several potential future directions for 4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%. One potential direction is to further investigate its mechanism of action and the effects it has on proteins and other molecules. Additionally, further research could be done to explore its potential applications in the detection of other metal ions and its potential effects on other biological processes. Furthermore, research could be done to explore its potential as an antibacterial agent. Finally, further research could be done to explore its potential applications in other areas such as drug delivery and cancer therapy.
Synthesemethoden
4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% can be synthetically produced through a multi-step process. The synthesis begins with the reaction of 5-fluoro-2-hydroxybenzoic acid with ethyl chloroformate in the presence of triethylamine to form an ethyl ester. This ethyl ester is then reacted with picolinic acid in the presence of a base (such as potassium carbonate) to form 4-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%.
Eigenschaften
IUPAC Name |
4-(5-carboxy-2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-2-1-8(12(16)17)5-9(10)7-3-4-15-11(6-7)13(18)19/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYAZEXLGHRXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200678 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(5-carboxy-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-84-9 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(5-carboxy-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-(5-carboxy-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



